molecular formula C22H20N2O2 B11098880 N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-phenylacetohydrazide

N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-phenylacetohydrazide

Cat. No.: B11098880
M. Wt: 344.4 g/mol
InChI Key: WDTDQDQIKGDWFM-XQNSMLJCSA-N
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Description

N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-phenylacetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-phenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • **N’-[

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-phenyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H20N2O2/c25-22(15-18-9-3-1-4-10-18)24-23-16-20-13-7-8-14-21(20)26-17-19-11-5-2-6-12-19/h1-14,16H,15,17H2,(H,24,25)/b23-16+

InChI Key

WDTDQDQIKGDWFM-XQNSMLJCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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